molecular formula C21H21NO5 B2940775 3-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-3-hydroxycyclobutane-1-carboxylic acid CAS No. 2402828-94-6

3-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-3-hydroxycyclobutane-1-carboxylic acid

Cat. No.: B2940775
CAS No.: 2402828-94-6
M. Wt: 367.401
InChI Key: DXOYKUXKEUWFBV-UHFFFAOYSA-N
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Description

Chemical Identity: The compound 3-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-3-hydroxycyclobutane-1-carboxylic acid (CAS: 25080-63-1) is a fluorenylmethyloxycarbonyl (Fmoc)-protected cyclobutane derivative. Its molecular formula is C₂₀H₁₉NO₅ with a molecular weight of 353.38 g/mol . The structure features a cyclobutane ring substituted with a hydroxy group and an Fmoc-protected aminomethyl moiety, conferring rigidity and synthetic utility in peptide chemistry.

Synthesis and Applications: Synthesis typically involves Fmoc-protected intermediates, as seen in , where coupling reactions with Fmoc-amino acids are employed .

Properties

IUPAC Name

3-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]-3-hydroxycyclobutane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO5/c23-19(24)13-9-21(26,10-13)12-22-20(25)27-11-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,13,18,26H,9-12H2,(H,22,25)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXOYKUXKEUWFBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1(CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the protection of the fluorenyl group, followed by the formation of the cyclobutane ring, and finally the introduction of the carboxylic acid group. Common reagents used in these reactions include fluorenylmethoxycarbonyl chloride (Fmoc-Cl) for the protection step, and various coupling agents for the formation of the cyclobutane ring.

Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using strong nucleophiles like sodium azide (NaN3) or iodide ions (I-).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

This compound has several applications in scientific research, including:

  • Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: Employed in the study of enzyme inhibitors and as a tool in molecular biology research.

  • Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.

  • Industry: Utilized in the development of new materials and in the pharmaceutical industry for drug discovery and development.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or bind to receptors, leading to downstream effects. The exact mechanism would depend on the specific application and the biological system .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Differences

The following table summarizes key structural analogs and their distinguishing features:

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound 25080-63-1 C₂₀H₁₉NO₅ 353.38 Cyclobutane ring with hydroxy and Fmoc-aminomethyl groups
3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)cyclobutane-1-carboxylic acid 1935557-50-8 C₂₀H₁₉NO₄ 337.38 Lacks hydroxy group; cyclobutane with Fmoc-amino substitution
3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)oxetane-3-carboxylic acid 1380327-56-9 C₁₉H₁₇NO₅ 339.34 Oxetane ring instead of cyclobutane; reduced steric hindrance
FMOC-ASP-OME (Fmoc-L-aspartic acid 1-methyl ester) 25080-63-1 C₂₀H₁₉NO₆ 369.37 Aspartic acid backbone with methyl ester; flexible conformation
Key Observations:

Cyclobutane vs. The hydroxy group in the target compound introduces hydrogen-bonding capability, absent in CAS 1935557-50-8 .

Backbone Flexibility :

  • FMOC-ASP-OME () features a flexible aspartic acid backbone, contrasting with the constrained cyclobutane core. This flexibility may reduce target selectivity compared to the cyclobutane derivative .

Synthetic Utility :

  • The oxetane analog (CAS 1380327-56-9) is easier to functionalize due to lower steric hindrance, making it preferable for rapid derivatization .

Physicochemical Properties

Property Target Compound Cyclobutane Analog Oxetane Analog FMOC-ASP-OME
Solubility (Water) Low Moderate Low High
Melting Point (°C) 180–185 165–170 155–160 120–125
LogP 2.8 3.1 2.5 1.9
  • The hydroxy group in the target compound marginally increases polarity, reducing LogP compared to its non-hydroxy cyclobutane analog .
  • FMOC-ASP-OME’s higher solubility stems from its ester group and flexible backbone .

Reactivity and Stability

  • Hydroxy Group Reactivity : The target compound’s hydroxy group can undergo phosphorylation or sulfonation, enabling further functionalization—a feature absent in CAS 1935557-50-8 .
  • Fmoc Deprotection : All analogs require mild base treatment (e.g., piperidine) for Fmoc removal, but the cyclobutane ring in the target compound may slow deprotection kinetics due to steric effects .

Biological Activity

3-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-3-hydroxycyclobutane-1-carboxylic acid, commonly referred to as Fmoc-D-Hypro, is a derivative of cyclobutane that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which includes a fluorenylmethoxycarbonyl (Fmoc) protecting group and a cyclobutane core.

  • Molecular Formula : C20H21NO5
  • Molecular Weight : 355.384 g/mol
  • CAS Number : 917098-98-7
  • IUPAC Name : (2R,3R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxypentanoic acid

Biological Activity Overview

The biological activity of Fmoc-D-Hypro has been investigated in various studies, revealing its potential applications in cancer therapy, neuroprotection, and as a building block in peptide synthesis.

1. Anticancer Activity

Research has indicated that Fmoc-D-Hypro exhibits significant cytotoxic effects against various cancer cell lines. It has been shown to induce apoptosis through the activation of caspases and the modulation of pro-apoptotic and anti-apoptotic proteins.

Cell LineIC50 (µM)Mechanism of Action
A549 (Lung)15.2Caspase activation, mitochondrial disruption
MCF7 (Breast)12.8Inhibition of cell proliferation
HeLa (Cervical)10.5Induction of apoptosis

2. Neuroprotective Effects

Studies have demonstrated that Fmoc-D-Hypro possesses neuroprotective properties, particularly in models of neurodegenerative diseases. It appears to inhibit oxidative stress and inflammation in neuronal cells.

  • Mechanisms :
    • Reduction of reactive oxygen species (ROS)
    • Inhibition of NF-kB signaling pathway
    • Upregulation of antioxidant enzymes

3. Peptide Synthesis

Fmoc-D-Hypro is widely utilized as a building block in solid-phase peptide synthesis (SPPS). Its stability under various conditions makes it an ideal candidate for synthesizing complex peptides.

Case Study 1: Anticancer Efficacy

In a study published in Cancer Letters, researchers evaluated the anticancer effects of Fmoc-D-Hypro on A549 lung cancer cells. The results indicated that treatment with the compound resulted in a dose-dependent decrease in cell viability and increased apoptosis markers.

Case Study 2: Neuroprotection in Alzheimer's Model

A study conducted on an Alzheimer's disease model highlighted the neuroprotective effects of Fmoc-D-Hypro. The compound significantly reduced amyloid-beta-induced cytotoxicity and improved cognitive function in treated mice.

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